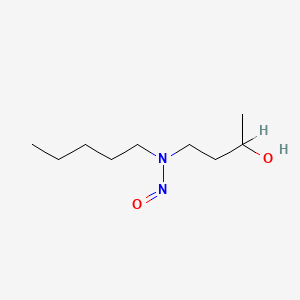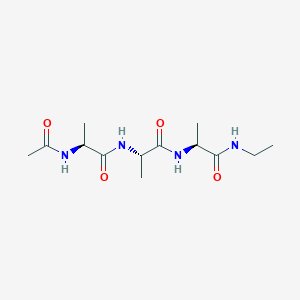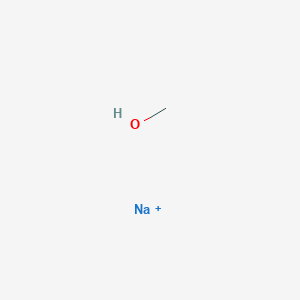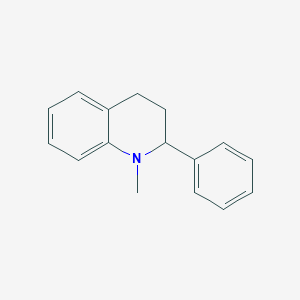
1,3-Benzodioxole-5-methanol, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, formate can be synthesized through the esterification of 1,3-Benzodioxole-5-methanol (piperonyl alcohol) with formic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Benzodioxole-5-methanol, formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to 1,3-Benzodioxole-5-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Scientific Research Applications
1,3-Benzodioxole-5-methanol, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanol, formate involves its interaction with specific molecular targets. The methylenedioxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1,3-Benzodioxole-5-methanol, formate can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-methanol (Piperonyl alcohol): The parent compound, which lacks the formate group.
1,3-Benzodioxole-5-carboxylic acid: A carboxylic acid derivative with different chemical properties and reactivity.
1,3-Benzodioxole-5-amine:
The uniqueness of this compound lies in its ester functionality, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85262-96-0 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl formate |
InChI |
InChI=1S/C9H8O4/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3,5H,4,6H2 |
InChI Key |
ZPQGZTFOFQEGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)





![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
